(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol
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Overview
Description
(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a piperidin-3-ol moiety. The stereochemistry of the compound, denoted by (3R,4R), indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol typically involves several steps, starting from readily available precursors. One common method involves the use of chiral catalysts to induce the desired stereochemistry. For instance, the synthesis may begin with the preparation of a chiral intermediate, which is then subjected to fluorination and benzylation reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-benzyl-4-methylpiperidin-3-ol
- (3R,4R)-1-benzyl-4-chloropiperidin-3-ol
- (3R,4R)-1-benzyl-4-bromopiperidin-3-ol
Uniqueness
(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H16FNO |
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Molecular Weight |
209.26 g/mol |
IUPAC Name |
(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol |
InChI |
InChI=1S/C12H16FNO/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
GGXXTHAKPKIUMB-VXGBXAGGSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1F)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1F)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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